Cicloheptanol

Descripción general

Descripción

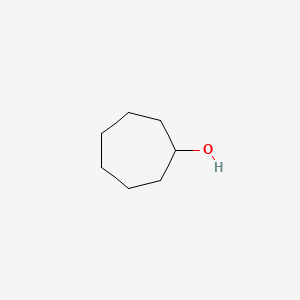

Cycloheptanol is a significant organic compound that can be defined as a cyclic alcohol. Its structure contains a seven-membered ring of carbon atoms (hence ‘hept’) with a single hydroxyl (-OH) group attached, making it an alcohol .

Synthesis Analysis

The preparation of cycloheptanol is typically conducted in a laboratory setting, involving the reduction of cycloheptanone. This reaction is often carried out using sodium borohydride (NaBH4) as a reducing agent in an alcoholic medium .Molecular Structure Analysis

The chemical formula of cycloheptanol is C7H14O. It’s characterized by its distinct colorless liquid form under standard conditions .Chemical Reactions Analysis

Cycloheptanol plays a significant role in organic synthesis, acting as a precursor to various other compounds. It is commonly used as a solvent due to its polar nature and high boiling point .Physical And Chemical Properties Analysis

The molecular weight of cycloheptanol is approximately 114.19 g/mol. It exhibits a boiling point of around 215 – 217 °C and a melting point of about -1 °C. It’s a polar molecule due to the presence of a hydroxyl group, allowing it to form hydrogen bonds and increasing its boiling point compared to hydrocarbons of similar molecular weight .Aplicaciones Científicas De Investigación

Síntesis orgánica

El cicloheptanol sirve como un precursor versátil en la síntesis orgánica. Su estructura de anillo de siete miembros y su grupo hidroxilo lo convierten en un material de partida ideal para sintetizar una amplia gama de productos químicos. Es particularmente útil en la preparación de compuestos cíclicos y puede sufrir reacciones como expansión o contracción de anillos, oxidación y esterificación .

Industria farmacéutica

En el sector farmacéutico, el this compound se utiliza para la síntesis de principios activos farmacéuticos (API). Su estructura permite la creación de moléculas complejas que son esenciales en el desarrollo de fármacos. Los investigadores están explorando su uso como un bloque de construcción para nuevos medicamentos, lo que podría conducir a tratamientos para diversas enfermedades .

Ciencia de polímeros

El this compound puede actuar como un monómero en la ciencia de polímeros, contribuyendo a la producción de polímeros especializados. Estos polímeros pueden tener propiedades únicas adecuadas para materiales de alto rendimiento, recubrimientos o como componentes en dispositivos biomédicos. La capacidad del compuesto para polimerizar abre posibilidades para crear nuevos tipos de plásticos sostenibles y biodegradables .

Aplicaciones como solvente

Debido a su naturaleza polar y su alto punto de ebullición, el this compound es un solvente eficaz para muchas reacciones orgánicas. Puede disolver una amplia gama de sustancias, lo cual es beneficioso en procesos como extracción, cristalización y purificación. Sus propiedades como solvente son particularmente valiosas en laboratorios de investigación y fabricación química .

Medidas de seguridad y precauciones

La manipulación y el uso de this compound en la investigación requieren protocolos de seguridad estrictos. Es necesario el uso de equipo de protección personal para evitar el contacto con la piel y los ojos, y su inflamabilidad requiere un almacenamiento cuidadoso lejos de fuentes de ignición. Comprender estas medidas de seguridad es crucial para su aplicación en cualquier entorno científico .

Impacto ambiental y eliminación

El impacto ambiental del this compound es un área de estudio crítica. Tiene el potencial de formar sustancias bioacumulativas, lo que representa un riesgo para la vida acuática y el medio ambiente. La investigación sobre su destino ambiental y el desarrollo de métodos de eliminación seguros es esencial para mitigar cualquier efecto negativo .

Perspectivas futuras

El futuro del this compound en la investigación científica parece prometedor, con estudios en curso sobre sus aplicaciones en medicina y materiales avanzados. Su potencial como material de partida para la síntesis de fármacos innovadores y como componente en polímeros de próxima generación es un tema de gran interés en la comunidad científica .

Safety and Hazards

Handling cycloheptanol requires certain safety measures and precautions. Due to its potentially harmful nature, it’s important to avoid direct contact with the skin and eyes. Use of appropriate personal protective equipment such as gloves, eye protection, and lab coats is recommended when handling cycloheptanol . Moreover, cycloheptanol may cause respiratory irritation if inhaled, so it’s crucial to ensure adequate ventilation in the work area .

Direcciones Futuras

Mecanismo De Acción

is a cyclic alcohol, characterized by its seven-membered ring of carbon atoms with a single hydroxyl (-OH) group attached . Its chemical formula is C7H14O . It’s often utilized in the field of organic synthesis and can be used to produce a wide variety of different compounds .

The molecular weight of Cycloheptanol is approximately 114.19 g/mol . It exhibits a boiling point of around 215 – 217 °C and a melting point of about -1 °C . It’s a polar molecule due to the presence of a hydroxyl group, allowing it to form hydrogen bonds and increasing its boiling point compared to hydrocarbons of similar molecular weight .

As with many chemicals, handling Cycloheptanol requires certain safety measures and precautions. Due to its potentially harmful nature, it’s important to avoid direct contact with the skin and eyes. Use of appropriate personal protective equipment such as gloves, eye protection, and lab coats is recommended when handling Cycloheptanol . Moreover, Cycloheptanol may cause respiratory irritation if inhaled, so it’s crucial to ensure adequate ventilation in the work area . Lastly, as Cycloheptanol is flammable, keep it away from heat, sparks, open flames, and other potential sources of ignition .

Cycloheptanol can be hazardous to the environment, particularly aquatic life. Due to its ability to form bioaccumulative substances, it can have long-term adverse effects on the environment . Therefore, its disposal must be carried out as per regulatory guidelines to minimize environmental harm .

Propiedades

IUPAC Name |

cycloheptanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c8-7-5-3-1-2-4-6-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRFMSUKWRQZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074713 | |

| Record name | Cycloheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-41-0 | |

| Record name | Cycloheptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEPTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cycloheptanol?

A1: Cycloheptanol has a molecular formula of C7H14O and a molecular weight of 114.19 g/mol.

Q2: What spectroscopic techniques are useful for characterizing cycloheptanol?

A2: Researchers frequently utilize Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to characterize cycloheptanol. [, , , , ] These techniques provide valuable insights into the compound's structure and bonding.

Q3: How does the 13C NMR spectrum of cycloheptanol provide insights into its conformation?

A3: Analysis of the 13C chemical shifts, particularly the well-understood γ effects, aligns with predictions based on the twist-chair conformation, which is theoretically the most stable form for cycloheptanol. []

Q4: What is known about the surface activity of cycloheptanol?

A4: Studies have demonstrated that cycloheptanol exhibits surface activity in ethylene glycol. [] The degree of this lyophobic behavior decreases as temperature rises.

Q5: Can you describe the crystallographic properties of cycloheptanol?

A5: Cycloheptanol exhibits polymorphism, meaning it can exist in multiple crystalline forms. [, ] The simple cubic (SC) phase is notable and has been observed across a range of temperatures and pressures.

Q6: What happens to the dielectric properties of cycloheptanol upon solidification?

A6: Interestingly, the magnitude of the first dielectric dispersion region decreases for cyclohexanol and increases for cyclooctanol upon transitioning from a liquid to a solid state. [] This behavior suggests a change in molecular organization, with cyclohexanol potentially forming nonpolar cyclic polymers and cyclooctanol potentially forming chain dimers and trimers in the solid state.

Q7: How does cycloheptanol react with tribenzylstannyl hydride?

A7: When reacting with tribenzylstannyl hydride, cycloheptanol forms (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol. [, ] This reaction proceeds with high stereoselectivity, favoring the Z isomer.

Q8: What is significant about the structure of (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol?

A8: X-ray diffraction analysis of this compound reveals an intramolecular coordination between the oxygen atom and the tin atom. [] This interaction creates a five-membered ring, resulting in a distorted trigonal-bipyramidal geometry around the tin atom.

Q9: How do halogens react with (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol?

A9: The reaction with one or two equivalents of halogens (I2, Br2, or ICl) leads to the substitution of one or two benzyl groups, respectively, forming dibenzylhalostannyl or benzyldihalostannyl derivatives. [, ]

Q10: What insights into the reactivity of (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol are gained from the halogenation reactions?

A10: The intramolecular coordination in (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol influences its reactivity. Halogenation preferentially cleaves a benzyl group, likely the apical one in the distorted trigonal-bipyramidal geometry, rather than the vinyl substituent. [] This selectivity suggests the benzyl group is more accessible or susceptible to electrophilic attack.

Q11: What is the role of hydrogen chloride in the gas-phase decomposition of cycloheptanol?

A11: Hydrogen chloride acts as a catalyst in the thermal decomposition of cycloheptanol in the gas phase. [] This catalytic reaction proceeds through a homogeneous mechanism.

Q12: How does the activation energy for hydrogen chloride-catalyzed decomposition vary with ring size in cyclic alcohols?

A12: Studies have shown a decrease in activation energy with increasing ring-strain energy changes for the hydrogen chloride-catalyzed decomposition of cyclic alcohols. [] This trend suggests that ring strain influences the ease of decomposition.

Q13: Describe the use of cycloheptanol in the synthesis of tetracyclic cycloheptanols.

A13: A recent study employed a rhodium-catalyzed intramolecular [4+3] annulation of α-arylalkene-tethered benzocyclobutenols to synthesize tetracyclic cycloheptanols. [] This reaction, proceeding via a C-C and C-H activation cascade, yields dihydrofuran-annulated dibenzocycloheptanols with high diastereo- and enantioselectivity.

Q14: What are the advantages of using palladium nanocatalysts on hydroxyapatite for the oxidation of cycloheptanol?

A14: Palladium nanoparticles supported on hydroxyapatite offer a green and efficient approach to oxidizing cycloheptanol to cycloheptanone. [] This catalytic system, employing hydrogen peroxide as the oxidant, operates in water, highlighting its environmentally benign nature.

Q15: What are the key features of the samarium diiodide-mediated cyclization reactions involving alkenyl-substituted γ-keto esters?

A15: These reactions provide access to benzannulated cyclooctanol derivatives in good yields and with good stereoselectivity. [] The substitution pattern at the carbonyl group influences whether cyclization yields cyclooctanol or cycloheptanol derivatives.

Q16: What applications do cycloheptanol derivatives find in pharmaceutical research?

A16: Researchers have explored the antitumor activity of cycloheptanol derivatives. [] Specifically, (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol and its benzylhalostannyl derivatives have shown promising activity against P388 cells in mice.

Q17: How is cycloheptanol utilized in engine performance studies?

A17: Studies have investigated the impact of cycloheptanol as an oxygenated fuel additive in gasoline-ethanol blends for spark ignition engines. [, , , ] These studies assessed the effects on engine performance, emissions, and combustion characteristics.

Q18: What are the findings on the use of cycloheptanol in fuel blends?

A18: The addition of cycloheptanol to gasoline-ethanol blends has demonstrated an increase in brake thermal efficiency compared to using gasoline alone. [] While there's a slight decrease in CO emissions, HC, and O2 emissions show a moderate increase. Notably, there's an appreciable reduction in CO2 and NOx emissions.

Q19: What is the significance of the two-component system involving cycloheptanol and cyclooctanol?

A19: The cycloheptanol-cyclooctanol system is unique due to its ability to form a continuous solid solution across a wide range of compositions in the simple cubic phase. [] This characteristic makes it a valuable system for studying the thermodynamics and dynamics of mixed crystals.

Q20: What insights have dielectric spectroscopy studies provided into the dynamics of cycloheptanol and its mixtures?

A20: Dielectric spectroscopy reveals the presence of multiple relaxation processes in cycloheptanol and its mixtures, indicative of complex molecular motions. [, , ] These studies aid in understanding the dynamics of orientationally disordered phases and glassy states.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.